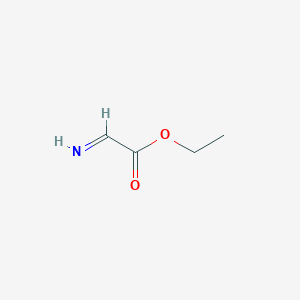
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-nitroaniline with 2-methylbenzenesulfonyl chloride under basic conditions. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include maintaining a temperature of around 50-60°C and using solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The reduction step is often carried out using catalytic hydrogenation, which is scalable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, making it effective as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the additional amino and methyl groups, making it less versatile.
2-Methylbenzenesulfonamide: Does not have the amino groups, limiting its reactivity.
4-Nitrobenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different chemical properties.
Uniqueness
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides multiple sites for functionalization, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1025088-44-1 |
|---|---|
Molekularformel |
C13H15N3O2S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
5-amino-N-(4-aminophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-3-11(15)8-13(9)19(17,18)16-12-6-4-10(14)5-7-12/h2-8,16H,14-15H2,1H3 |
InChI-Schlüssel |
NCXOBWJDCOOVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


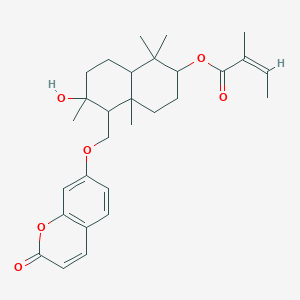
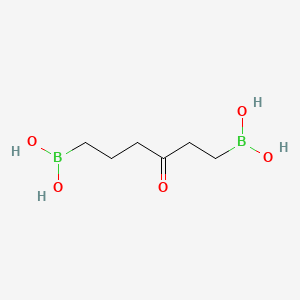
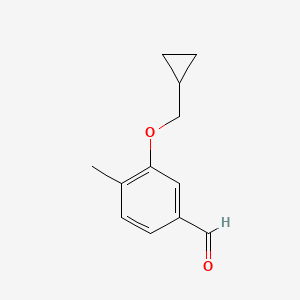
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
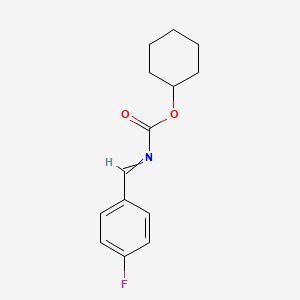
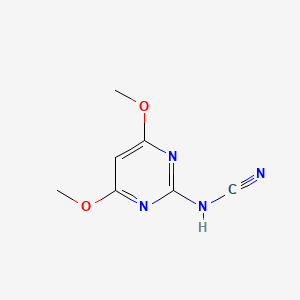

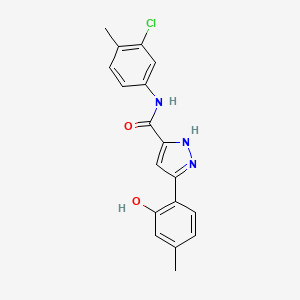
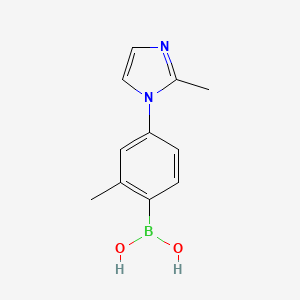

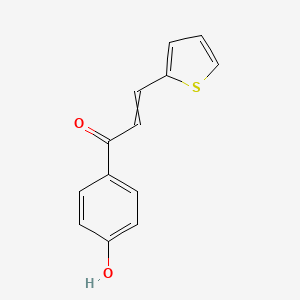
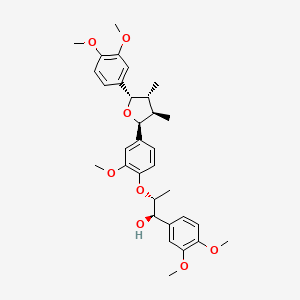
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
